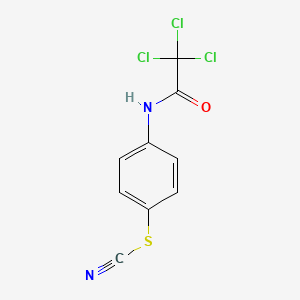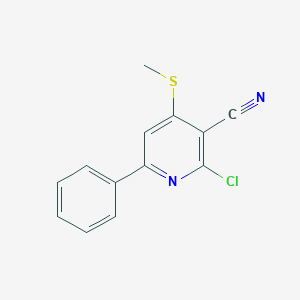![molecular formula C24H21NO B14347627 2-([1,1'-Biphenyl]-4-yl)-5-[4-(propan-2-yl)phenyl]-1,3-oxazole CAS No. 91044-53-0](/img/structure/B14347627.png)
2-([1,1'-Biphenyl]-4-yl)-5-[4-(propan-2-yl)phenyl]-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-Biphenyl]-4-yl)-5-[4-(propan-2-yl)phenyl]-1,3-oxazole is a complex organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of biphenyl and isopropylphenyl groups attached to the oxazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yl)-5-[4-(propan-2-yl)phenyl]-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of biphenyl-4-carboxylic acid with 4-isopropylphenylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can target the oxazole ring or the biphenyl groups, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-5-[4-(propan-2-yl)phenyl]-1,3-oxazole has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-5-[4-(propan-2-yl)phenyl]-1,3-oxazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The oxazole ring and aromatic groups facilitate interactions with hydrophobic pockets in proteins, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
2-([1,1’-Biphenyl]-4-yl)-1,3-oxazole: Lacks the isopropylphenyl group, resulting in different chemical properties.
5-Phenyl-1,3-oxazole: Simpler structure with only one phenyl group attached to the oxazole ring.
2-(4-Methylphenyl)-5-phenyl-1,3-oxazole: Contains a methyl group instead of an isopropyl group, affecting its reactivity and applications.
Uniqueness: 2-([1,1’-Biphenyl]-4-yl)-5-[4-(propan-2-yl)phenyl]-1,3-oxazole is unique due to the combination of biphenyl and isopropylphenyl groups, which confer specific steric and electronic properties. These features make it particularly useful in applications requiring precise molecular interactions and stability.
Properties
CAS No. |
91044-53-0 |
|---|---|
Molecular Formula |
C24H21NO |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(4-phenylphenyl)-5-(4-propan-2-ylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C24H21NO/c1-17(2)18-8-12-21(13-9-18)23-16-25-24(26-23)22-14-10-20(11-15-22)19-6-4-3-5-7-19/h3-17H,1-2H3 |
InChI Key |
QSZZBXGVGIBOCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


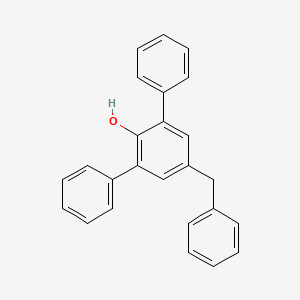
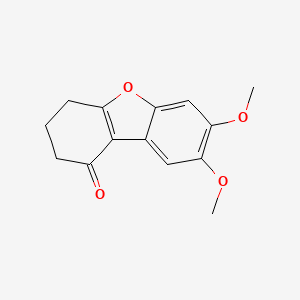
![Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis-](/img/structure/B14347551.png)
![[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid](/img/structure/B14347559.png)
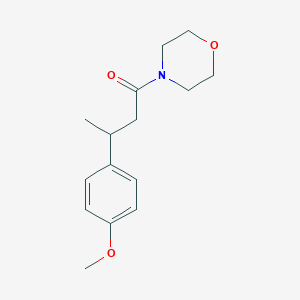

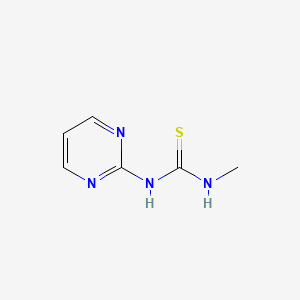
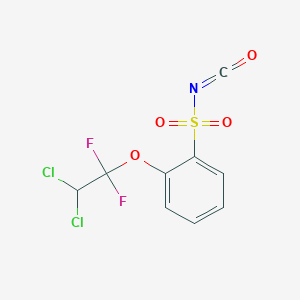
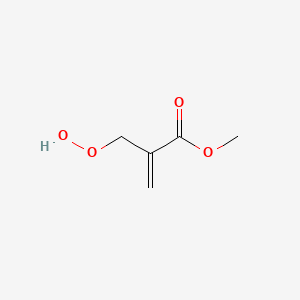
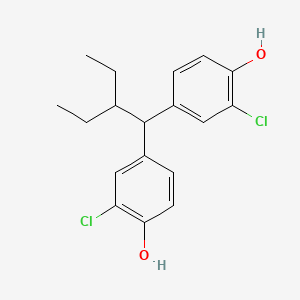
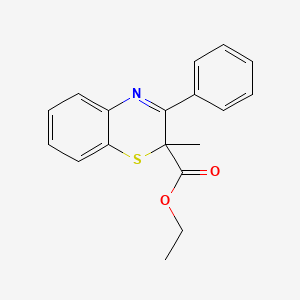
![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14347617.png)
